N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 4,6-dimethylbenzo[d]thiazol-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under acidic conditions . The reaction is usually carried out in ethanol with a catalytic amount of glacial acetic acid. The intermediate product is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways . The compound binds to the active sites of these enzymes, blocking their activity and leading to the suppression of disease progression .
Comparison with Similar Compounds
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can be compared with other benzothiazole derivatives such as:
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: This compound also exhibits significant biological activities but differs in its substitution pattern and specific applications.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide: Another benzothiazole derivative with distinct chemical properties and uses.
The uniqueness of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-15(8-10)26-19(20-16)22-21-17(23)13-9-12-5-3-4-6-14(12)25-18(13)24/h3-9H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGYBZNEAVOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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